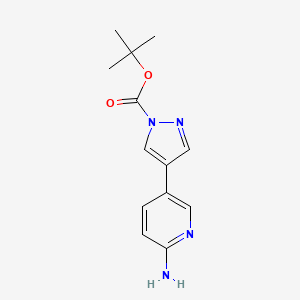

Tert-butyl 4-(6-aminopyridin-3-yl)pyrazole-1-carboxylate

Description

Tert-butyl 4-(6-aminopyridin-3-yl)pyrazole-1-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl carboxylate group and a 6-aminopyridinyl moiety. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents. The tert-butyl group enhances steric protection of reactive sites, improving stability during synthetic processes, while the aminopyridinyl group facilitates hydrogen bonding interactions in biological targets .

Synthetically, the compound can be prepared via cross-coupling reactions, such as Suzuki-Miyaura couplings, using boronic acid derivatives (e.g., 2-aminopyridine-5-boronic acid pinacol ester) and halogenated pyrazole precursors. Yields exceeding 90% have been reported under optimized conditions . Its applications span drug discovery pipelines, particularly in oncology, where its scaffold is leveraged to modulate protein-protein interactions or enzymatic activity .

Properties

IUPAC Name |

tert-butyl 4-(6-aminopyridin-3-yl)pyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-13(2,3)19-12(18)17-8-10(7-16-17)9-4-5-11(14)15-6-9/h4-8H,1-3H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFRGGAMPGBCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of 2-Aminopyridine

The process begins with iodinating 2-aminopyridine using potassium iodate (KIO₃) and potassium iodide (KI) in concentrated sulfuric acid (90–100%). The reaction proceeds at 20–30°C, yielding 2-amino-5-iodopyridine. Key parameters include:

Palladium-Catalyzed Coupling

The iodinated intermediate undergoes coupling with Boc-piperazine using a Pd₂(dba)₃/Xantphos catalytic system:

Advantages:

Limitations:

-

Requires strict oxygen control to prevent catalyst deactivation.

-

Generates iodine-containing waste, necessitating specialized disposal.

One-Step Photoredox Catalysis

Reaction Mechanism

This innovative method uses an acridine salt photocatalyst (e.g., Mes-Acr⁺) under blue LED irradiation:

Optimization Data

Advantages:

Limitations:

Hydrogenation of Nitro Precursors

Nitro Group Reduction

A traditional route involves reducing tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate using Pd/C (10 wt%) under hydrogen:

Comparative Analysis

| Method | Yield (%) | Catalyst Cost | Environmental Impact |

|---|---|---|---|

| Iodination/Coupling | 80–85 | High (Pd/Xantphos) | Moderate (I₂ waste) |

| Photoredox | 95 | Moderate (acridine salt) | Low (no heavy metals) |

| Hydrogenation | 90 | Low (Pd/C) | High (H₂ gas risk) |

Limitations:

Emerging Techniques and Hybrid Approaches

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridine moiety, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to the amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives.

Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Tert-butyl 4-(6-aminopyridin-3-yl)pyrazole-1-carboxylate is recognized as an important intermediate in the synthesis of various anticancer agents, notably Palbociclib and Ribociclib. These drugs are utilized in the treatment of hormone receptor-positive breast cancer, demonstrating the compound's relevance in oncology. Studies have shown that these compounds inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby preventing cancer cell proliferation .

Mechanism of Action

The mechanism through which this compound exerts its effects involves the inhibition of CDK4/6, leading to cell cycle arrest in the G1 phase. This action is particularly beneficial for treating cancers that are dependent on estrogen signaling pathways .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions .

Synthesis Pathways

Recent advancements have introduced environmentally friendly methods for synthesizing this compound. For instance, photocatalytic methods have been developed that utilize visible light to facilitate reactions, thus reducing the need for harsh reagents and minimizing byproduct formation . This approach not only enhances yield but also aligns with green chemistry principles.

Biological Research

Potential Biological Activities

Beyond its applications in cancer therapy, this compound is under investigation for other biological activities. Preliminary studies suggest potential antiviral and anti-inflammatory properties, making it a candidate for broader therapeutic applications .

Industrial Applications

Pharmaceutical Development

The compound is also significant in the pharmaceutical industry as an intermediate in drug formulation processes. Its ability to serve as a precursor for multiple active pharmaceutical ingredients (APIs) highlights its industrial relevance . The ongoing research into improving synthesis methods further supports its viability for large-scale production.

Case Study 1: Palbociclib Development

Palbociclib was developed as a selective inhibitor of CDK4/6 and received FDA approval for treating advanced breast cancer. The role of this compound as an intermediate was crucial in its synthesis, showcasing the compound's importance in clinical applications .

Case Study 2: Synthesis Optimization

Recent studies focused on optimizing the synthesis of this compound through photocatalysis demonstrated significant improvements in yield and environmental safety. This method reduces the reliance on toxic reagents and enhances overall sustainability in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-aminopyridin-3-yl)pyrazole-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Key Structural Insights :

- Piperazine vs. In contrast, the pyrazole core in the target compound offers rigidity, which may improve selectivity .

- Heterocyclic Modifications : Replacing pyridine with pyrimidine (CAS 221050-89-1) alters electronic properties, reducing basicity and influencing solubility. This modification is critical in antiviral drug design .

Physicochemical Properties

| Property | Target Compound | Piperazine Analog (CAS 571188-59-5) | Imidazopyridazine Derivative |

|---|---|---|---|

| Melting Point (°C) | Not reported | 133 | Not reported |

| Solubility (H₂O) | Low | Moderately soluble in ethanol | Insoluble |

| Purity | ≥99% (HPLC) | ≥98.0% (HPLC) | 91% (isolated yield) |

The tert-butyl group in all analogs contributes to low aqueous solubility, necessitating formulation with co-solvents (e.g., PEG) for in vivo studies .

Market and Industrial Relevance

Biological Activity

Tert-butyl 4-(6-aminopyridin-3-yl)pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, incorporating data tables and relevant case studies.

Chemical Structure and Properties:

- Molecular Formula: C15H20N4O2

- Molecular Weight: 288.35 g/mol

- CAS Number: 1169563-99-8

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with tert-butyl esters under specific conditions, often utilizing catalysts to facilitate the reaction. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases involved in cell signaling pathways. The aminopyridine moiety enhances its ability to form hydrogen bonds with target proteins, which is crucial for modulating their activity.

Key Mechanisms:

- Kinase Inhibition: Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play pivotal roles in cancer progression.

- Cell Cycle Regulation: By targeting specific kinases, the compound may interfere with cell cycle regulation, leading to apoptosis in cancer cells.

Biological Activity and Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent. Below are summarized findings from various research articles:

Case Studies

-

Case Study on Antitumor Activity:

A recent investigation focused on the antitumor properties of pyrazole derivatives similar to this compound. Results indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. -

In Vivo Studies:

Animal models treated with this compound demonstrated reduced tumor growth and improved survival rates compared to control groups. These findings support further clinical exploration of its therapeutic potential.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(6-aminopyridin-3-yl)pyrazole-1-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

-

Coupling of pyridinyl and pyrazole moieties : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are often employed, requiring precise stoichiometry and inert conditions (e.g., nitrogen atmosphere) to prevent side reactions .

-

Protection/deprotection strategies : The tert-butyl carbamate group is introduced via Boc protection, which requires anhydrous conditions and reagents like di-tert-butyl dicarbonate (Boc₂O) .

-

Critical parameters : Reaction temperature (e.g., 90°C for 10 hours in coupling steps) and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield and purity. Impurities often arise from incomplete deprotection or residual solvents, necessitating column chromatography or recrystallization .

- Data Table : Synthetic Optimization Examples

| Step | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, RT, 12h | 85% | 95% | |

| Cross-Coupling Reaction | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 90°C, 10h | 38%* | 80% | |

| *Yield reduced due to competing side reactions. |

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H singlet) and pyridinyl NH₂ (δ ~6.5–7.5 ppm). Integration ratios verify substituent positions .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N bond distances in the pyrazole ring: ~1.34 Å, typical for aromatic systems). Triclinic or monoclinic crystal systems are common for similar tert-butyl-protected heterocycles .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers. The tert-butyl group is hydrolytically sensitive; avoid humidity .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Follow spill protocols: absorb with inert material (e.g., vermiculite) and dispose via licensed waste management .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC-MS to quantify impurities (e.g., deprotected amines or residual catalysts) that may skew bioactivity results .

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time to minimize variability .

- Data Normalization : Compare IC₅₀ values against reference compounds (e.g., kinase inhibitors) to contextualize potency .

Q. What computational approaches predict the reactivity or binding affinity of this compound in medicinal chemistry?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the pyridinyl NH₂ and catalytic lysine residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (FMOs) and predict sites for electrophilic substitution .

Q. What strategies resolve low yields during the coupling of pyridinyl and pyrazole moieties?

- Methodological Answer :

- Catalyst Screening : Test alternatives to Pd(PPh₃)₄, such as PdCl₂(dppf), which may reduce homocoupling byproducts .

- Solvent Optimization : Replace DMF/H₂O with dioxane/water mixtures to enhance solubility of aromatic intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 120°C vs. 10 hours conventional heating) while maintaining yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.